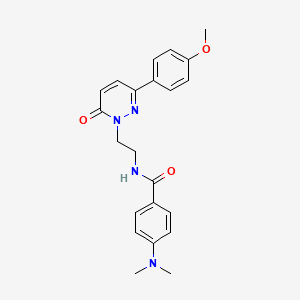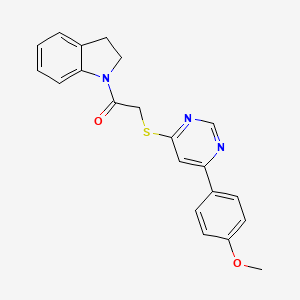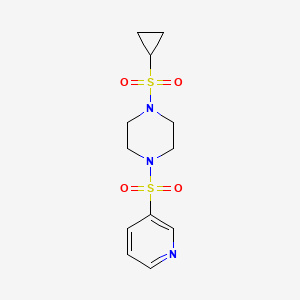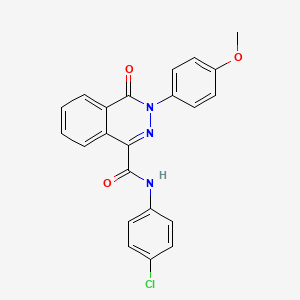
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a complex organic compound characterized by its unique molecular structure. The inclusion of a triazine ring, a benzylsulfanyl group, and a trifluoromethyl group makes it an intriguing subject for chemical research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline can be achieved through a multi-step organic synthesis process. Commonly, this involves the initial preparation of the triazine ring followed by subsequent functionalization to introduce the benzylsulfanyl and trifluoromethyl groups. Key reaction conditions include controlled temperature and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production typically scales up these lab-based synthetic routes, often utilizing automated processes and continuous flow techniques to increase efficiency. Solvent selection, catalyst optimization, and stringent purification methods are paramount to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen can alter the sulfanyl group.
Reduction: Can be applied to reduce any potential oxo compounds.
Substitution: The vinyl and triazine rings can be targeted for substitution reactions.
Common Reagents and Conditions
Typical reagents might include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Conditions vary but often involve specific pH levels, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation and reduction reactions will result in changes to the benzylsulfanyl group, potentially converting it into sulfoxides or sulfones. Substitution reactions might introduce halogens or other functional groups into the triazine or vinyl positions.
Scientific Research Applications
N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline has a wide range of applications:
Chemistry: : Used as a building block for more complex molecules and in studying reaction mechanisms.
Biology: : Potential application in enzyme inhibition studies due to its unique functional groups.
Medicine
Properties
IUPAC Name |
N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4S/c1-14-18(10-11-24-17-9-5-8-16(12-17)20(21,22)23)25-19(27-26-14)28-13-15-6-3-2-4-7-15/h2-12,24H,13H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRFSFVBUACJMT-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2553788.png)
![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)
![1-(3-methylphenyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B2553791.png)
![3-fluoro-N-[2-(4-fluorophenyl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2553792.png)

![N-(4-methoxyphenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2553795.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2553800.png)
![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)
